Scientific Field: Organic Chemistry
Summary of the Application: 4-Bromo-1,2-dinitrobenzene is used in the preparation of 2,4-dinitrophenol.
Methods of Application: The compound is treated with a KO2-crown ether complex in benzene.
Results or Outcomes: The result of this reaction is 2,4-dinitrophenol.
Scientific Field: Biochemistry
Summary of the Application: 4-Bromo-1,2-dinitrobenzene is used as a substrate in protein determination and glutathione S-transferase (GST) assay of chicken and rat prostaglandin D2 synthase (PGDS).
Results or Outcomes: The outcomes of these assays would be the determination of protein levels and GST activity.
Summary of the Application: 4-Bromo-1,2-dinitrobenzene is involved in nucleophilic aromatic substitution reactions.
Methods of Application: The compound undergoes a reaction with a nucleophile, forming a Meisenheimer complex, which is a negatively charged intermediate formed by the attack of a nucleophile upon one of the aromatic-ring carbons.
Results or Outcomes: The outcomes of these reactions are new compounds formed by the substitution of the bromine atom in the aromatic ring with a nucleophile.
Summary of the Application: 4-Bromo-1,2-dinitrobenzene is used in the analysis of the N-terminal amino acids in polypeptide chains.
Methods of Application: The compound reacts with the amino groups of peptides and proteins.
Results or Outcomes: The outcomes of these reactions would be the identification of the N-terminal amino acids in polypeptide chains.
4-Bromo-1,2-dinitrobenzene is an organobromine compound with the molecular formula . It features a bromine atom and two nitro groups attached to a benzene ring, specifically at the 1 and 2 positions relative to the bromine substituent. This compound is known for its distinctive yellow crystalline appearance and is utilized in various chemical applications due to its reactivity and biological properties.
Research indicates that 4-Bromo-1,2-dinitrobenzene exhibits various biological activities, including:
Several methods exist for synthesizing 4-Bromo-1,2-dinitrobenzene:
4-Bromo-1,2-dinitrobenzene finds applications in various fields:
Studies on 4-Bromo-1,2-dinitrobenzene have focused on its interactions with biological systems:
4-Bromo-1,2-dinitrobenzene shares structural similarities with several other compounds. Here are some notable comparisons:
Compound Name | Structure Description | Unique Features |
---|---|---|
1-Bromo-2,4-dinitrobenzene | Bromine at C-1; nitro groups at C-2 and C-4 | Different substitution pattern affecting reactivity |
4-Nitroaniline | Amino group at C-4; nitro group at C-3 | Exhibits different biological activity due to amino group |
2,4-Dinitrotoluene | Methyl group at C-1; nitro groups at C-2 and C-4 | Used extensively as an explosive |
The uniqueness of 4-Bromo-1,2-dinitrobenzene lies in its specific arrangement of bromine and nitro groups which significantly influences its chemical behavior and biological interactions compared to these similar compounds.